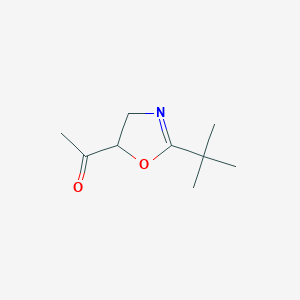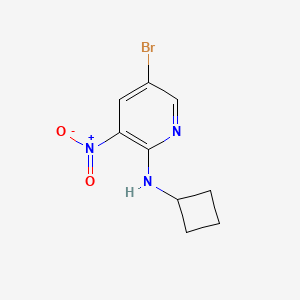
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril is a heterocyclic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.4 g/mol . It is also known by its IUPAC name, 7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is primarily used in research and experimental applications.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves several steps. One common method includes the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid such as aluminum chloride in dimethylacetamide (DMA) at elevated temperatures ranging from 120°C to 160°C . This reaction produces 7-hydroxy-3,4-dihydro carbostyril, which can then be further reacted with 1-bromo-4-chlorobutane under phase transfer catalyst (PTC) conditions using solvents like acetone or n-butanol at temperatures ranging from 25°C to 45°C . The final product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a precursor for aripiprazole, it acts on dopamine and serotonin receptors in the brain, modulating neurotransmitter activity and exerting antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril can be compared with other similar compounds, such as:
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar core structure but lacks the piperidinopropyl group.
7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone: Another related compound with a similar quinolinone backbone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
98067-16-4 |
|---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O2/c1-13(18-9-3-2-4-10-18)12-19-16-11-15(20)7-5-14(16)6-8-17(19)21/h5,7,11,13,20H,2-4,6,8-10,12H2,1H3 |
InChI-Schlüssel |
UODZETJISHYYBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)



![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)




